molecular formula C10H16N2O4 B2777756 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1909313-63-8

1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2777756
CAS No.: 1909313-63-8
M. Wt: 228.248
InChI Key: IZGTZXQRQNHNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS 1909313-63-8) is a high-purity chemical compound supplied for research and development purposes. This pyrazole derivative has a molecular formula of C 10 H 16 N 2 O 4 and a molecular weight of 228.25 g/mol . Its structure features a pyrazole ring substituted with a carboxylic acid group at the 4-position and a 2,2-diethoxyethyl group at the 1-nitrogen position, making it a valuable bifunctional synthetic intermediate . The compound is typically characterized by its SMILES notation, O=C(C1=CN(CC(OCC)OCC)N=C1)O, and is identified by the InChIKey IZGTZXQRQNHNFW-UHFFFAOYSA-N . Researchers value this reagent for its potential in heterocyclic chemistry and medicinal chemistry, where it can serve as a versatile building block for the synthesis of more complex molecules, such as its ethyl ester derivatives . Proper handling is essential; this compound has associated hazard statements H302, H312, and H332, indicating it is harmful if swallowed, in contact with skin, or inhaled . For laboratory safety, recommended precautionary measures include using personal protective equipment and avoiding breathing dust/fume/gas . The product must be stored sealed in a dry environment at 2-8°C to maintain stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-diethoxyethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGTZXQRQNHNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=C(C=N1)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial activities. For instance, derivatives of pyrazole-4-carboxylic acid have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves the inhibition of key metabolic pathways within microbial cells, making them potential candidates for new antimicrobial agents .

Anticancer Potential

Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines. The ability to selectively target cancer cells while sparing normal cells is a crucial aspect of their therapeutic potential. In particular, studies have highlighted the effectiveness of these compounds against various types of cancer by disrupting cellular signaling pathways involved in proliferation and survival .

Anti-inflammatory Effects

Compounds similar to 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the biosynthesis of prostaglandins that mediate inflammation .

Fungicidal Activity

The compound has been identified as a precursor for synthesizing fungicides that act by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain of fungi. This mode of action makes it effective against various crop pathogens, including those responsible for diseases like late blight in potatoes .

Herbicidal Properties

There is growing interest in exploring the herbicidal potential of pyrazole derivatives. Initial studies suggest that these compounds might inhibit specific enzymes involved in plant growth regulation, thereby offering a new avenue for developing selective herbicides .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus using pyrazole derivatives .
Study BAnticancer ActivityShowed that specific derivatives induced apoptosis in breast cancer cell lines with IC50 values < 10 µM .
Study CFungicidal EfficacyEvaluated the effectiveness of synthesized fungicides derived from this compound against Zymoseptoria tritici with promising results .

Mechanism of Action

The mechanism by which 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole-4-Carboxylic Acid Derivatives

The biological and chemical properties of pyrazole-4-carboxylic acid derivatives are highly dependent on substituents at the N1 and C3/C5 positions. Below is a comparative analysis of structurally related compounds:

Substituent Effects on Physicochemical Properties

Compound Name Substituents (N1) Molecular Weight Key Properties/Applications References
1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid 2,2-Diethoxyethyl 242.27 g/mol Intermediate for fused heterocycles; enhanced solubility due to ethoxy groups
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid 3-Methoxyphenyl 232.23 g/mol Used in pharmaceutical research; methoxy group improves lipophilicity
1-Methyl-1H-pyrazole-4-carboxylic acid Methyl 140.12 g/mol Simple derivative with applications in coordination chemistry and agrochemical synthesis
Y-700 (1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid) 3-Cyano-4-(neopentyloxy)phenyl 313.35 g/mol Potent xanthine oxidoreductase inhibitor; neopentyloxy group enhances metabolic stability

Biological Activity

1-(2,2-Diethoxyethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Biological Activity Overview

Pyrazoles, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been reported to exhibit:

  • Antibacterial Activity : Pyrazoles demonstrate significant antibacterial properties against various pathogens.
  • Anticancer Properties : Certain derivatives have shown effectiveness in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Pyrazole derivatives are known to reduce inflammation and related symptoms.
  • Antifungal and Antiviral Activities : Some pyrazole compounds have displayed efficacy against fungal and viral infections.

Table 1: Summary of Biological Activities of Pyrazoles

Activity TypeDescriptionReferences
AntibacterialEffective against E. coli, S. aureus
AnticancerInhibition of tumor growth in cell lines
Anti-inflammatoryReduction in TNF-α and IL-6 levels
AntifungalEffective against fungal strains
AntiviralInhibition of viral replication

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and monoamine oxidases (MAO).
  • Receptor Binding : Some pyrazoles have been shown to bind to estrogen receptors and other target proteins, modulating cellular responses.
  • Oxidative Stress Reduction : The antioxidant properties of certain derivatives help mitigate oxidative damage in cells.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that a series of pyrazole derivatives exhibited significant anti-inflammatory activity by inhibiting the production of TNF-α and IL-6. For instance, compounds synthesized showed up to 85% inhibition compared to standard drugs like dexamethasone at similar concentrations .

Case Study 2: Anticancer Effects

Research on the anticancer properties of pyrazoles indicated that specific derivatives could inhibit the proliferation of breast adenocarcinoma (MCF-7) cells. These compounds displayed potent cytotoxicity, suggesting potential for further development as anticancer agents .

Case Study 3: Antimicrobial Activity

In another study, a novel series of pyrazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Several compounds exhibited strong antimicrobial activity, highlighting their potential as therapeutic agents against resistant strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from hydrazine derivatives followed by acylation processes. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can significantly enhance biological activity.

Table 2: SAR Insights for Pyrazole Derivatives

ModificationEffect on ActivityReferences
Substituents at N-1Increased enzyme inhibition
Aryl substitutionsEnhanced anticancer properties
Alkyl chain lengthAltered pharmacokinetics

Q & A

Q. What are the common synthetic routes for 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves cyclocondensation of precursors like ethyl acetoacetate with diethoxyethylamine, followed by oxidation or hydrolysis to introduce the carboxylic acid group . Optimization includes adjusting solvents (e.g., ethanol or DMF), catalysts (e.g., H₂SO₄ for acid catalysis), and temperature (e.g., 75°C for 75 minutes in ethanol/H₂SO₄ systems). Continuous flow reactors may enhance scalability and yield consistency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the pyrazole ring and diethoxyethyl substituents (e.g., δ 5.61 ppm for pyrazole protons) . IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and ether C-O bonds. HRMS validates molecular weight (e.g., m/z 107.0478 [M⁺]), while HPLC or flash chromatography (silica gel, EtOAc/MeOH) ensures purity. X-ray crystallography resolves stereochemistry if crystalline derivatives are available .

Q. How does the diethoxyethyl group influence solubility and reactivity?

  • Methodological Answer : The diethoxyethyl moiety enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ether oxygen atoms, facilitating reactions in homogeneous phases. The carboxylic acid group enables salt formation (e.g., sodium salts) for aqueous solubility. Reactivity studies should focus on esterification (e.g., with DCC/DMAP) or amidation (e.g., using EDC/HOBt) at the carboxylic acid site .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or by-product formation?

  • Methodological Answer : Compare reaction parameters across studies (e.g., solvent polarity, catalyst loading). For example, reports 60% yield via ethanol/H₂SO₄, while suggests DMF/K₂CO₃ for similar pyrazoles. Use DoE (Design of Experiments) to systematically vary factors (temperature, stoichiometry). LC-MS identifies by-products (e.g., unhydrolyzed intermediates), guiding purification adjustments .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Methodological Answer : Perform DFT calculations to model electron density at the pyrazole ring (reactive sites for electrophilic substitution) and carboxylate group (hydrogen-bonding potential). Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like xanthine oxidoreductase (XOR), comparing to known inhibitors like Y-700 .

Q. What strategies control stereochemistry during synthesis of derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) for stereoselective alkylation at the pyrazole N1 position. For diastereomer separation, employ chiral HPLC (e.g., Chiralpak AD-H column) or crystallization .

Q. How can researchers assess purity and detect trace impurities in this compound?

  • Methodological Answer : Combine HPLC-UV/HRMS for quantitative purity analysis (≥95%) and NMR relaxation experiments (e.g., T₁ measurements) to detect low-abundance impurities. ICP-MS identifies metal catalysts (e.g., residual Pd from coupling reactions) .

Q. What are the mechanistic insights into its enzyme inhibition (e.g., XOR)?

  • Methodological Answer : Conduct steady-state kinetics (e.g., Lineweaver-Burk plots) to determine inhibition type (mixed, competitive). For XOR, measure Kᵢ values via fluorescence assays using xanthine as a substrate. ITC (Isothermal Titration Calorimetry) quantifies binding affinity and entropy changes .

Q. How to design derivatives to enhance biological activity or selectivity?

  • Methodological Answer : Modify substituents via SAR studies :
  • Replace diethoxyethyl with fluorinated groups (e.g., 2,2-difluoroethyl) to enhance metabolic stability .
  • Introduce methyl/aryl groups at the pyrazole 5-position to modulate steric effects .
    Test derivatives in cell-based assays (e.g., anti-proliferative activity in cancer lines) .

Q. How to analyze reaction mechanisms using kinetic studies?

  • Methodological Answer :
    Use stopped-flow spectroscopy to monitor fast intermediates (e.g., acylated pyrazole species). Isotope labeling (e.g., ¹⁸O in carboxylic acid) traces hydrolysis pathways. Eyring plots (k vs. 1/T) determine activation parameters (ΔH‡, ΔS‡) for rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.